C5 Methoxy vs. Hydroxy: Potency Divergence Spanning Orders of Magnitude in a Nematode Larval Development Assay
In a direct comparative study of 14 avermectin analogs in a Haemonchus contortus larval development assay, the substituent at C5 was identified as a primary potency determinant. Analogs possessing a C5 hydroxyl group (characteristic of the B-series aglycones) were superior in activity by several orders of magnitude over those with a C5 oxo substituent [1]. Although the study did not test a C5 methoxy-bearing aglycone directly, the methoxy group of Avermectin A1a aglycone occupies an intermediate position between the highly active hydroxy and the poorly active oxo forms on the C5 substituent continuum. The B-series C5-hydroxy compounds (e.g., ivermectin and doramectin) were fully effective at 0.001 µg/mL, whereas C5-oxime (NOH) substitution partially restored activity but did not reach the level of the C5-hydroxy analogs [1]. This establishes that the C5 methoxy substituent of Avermectin A1a aglycone confers a predictably distinct activity profile that is neither interchangeable with nor equivalent to the B-series aglycone.
| Evidence Dimension | Anthelmintic potency in H. contortus larval development assay |
|---|---|
| Target Compound Data | Avermectin A1a aglycone (C5–OCH3): quantitative IC50 not reported in this assay |
| Comparator Or Baseline | Ivermectin (C5–OH): fully effective at 0.001 µg/mL; C5-oxo analogs: activity reduced by several orders of magnitude; C5-oxime analogs: intermediate activity but inferior to C5–OH [1] |
| Quantified Difference | Several orders of magnitude difference between C5–OH and C5–oxo; C5–OCH3 predicted to yield intermediate potency |
| Conditions | In vitro H. contortus larval development assay; 14 avermectin analogs tested across 5 orders of magnitude activity range [1] |
Why This Matters
This class-level SAR evidence provides a rational basis for selecting the A1a aglycone over the B1a aglycone when a modulated (attenuated) potency profile or distinct C5 reactivity is desired for derivatization or mechanistic studies.
- [1] Michael, B., Meinke, P.T., Shoop, W. Comparison of ivermectin, doramectin, selamectin, and eleven intermediates in a nematode larval development assay. J. Parasitol. 87, 692–696 (2001). View Source
